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molecular formula C6H14OSi B091556 Allyloxytrimethylsilane CAS No. 18146-00-4

Allyloxytrimethylsilane

Cat. No. B091556
M. Wt: 130.26 g/mol
InChI Key: MNMVKGDEKPPREK-UHFFFAOYSA-N
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Patent
US07148173B2

Procedure details

A 500 ml Schlenk flask equipped with a stir-bar, a reflux condenser and a rubber septum was charged under nitrogen with 94.6 g of HSiMe2Cl and 5 drops of a 0.1 M solution of the platinum complex Pt(0) 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex (a product sold by Aldrich Chemical Co) at room temperature. To this solution 131 g of Me3SiO—CH2—CH═CH2 was added during 30 minutes. After the addition the reaction mixture was gradually heated at 40° C. and mantained at this temperature under stirring for 2 hours, and finally heated at 60° C. for another 5 hours. The desired product can be isolated by distillation under vacuum (25 mbar) at 84° C. Yield 80%. 1H NMR (CDCl3): 0.125 (s, 9H, SiMe3), 0.413 (s, 6H, SiMe2), 0.798–0.890 (m, 2H, CH2), 1.595–1.720 (m, 2H, CH2), 3.585 (t, 2H, CH2).
Quantity
94.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[Si:5]([O:9][CH2:10][CH:11]=[CH2:12])([CH3:8])([CH3:7])[CH3:6]>>[CH3:6][Si:5]([CH3:8])([CH3:7])[O:9][CH2:10][CH2:11][CH2:12][Si:1]([CH3:3])([CH3:2])[Cl:4]

Inputs

Step One
Name
Quantity
94.6 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
131 g
Type
reactant
Smiles
[Si](C)(C)(C)OCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml Schlenk flask equipped with a stir-bar, a reflux condenser
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
finally heated at 60° C. for another 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](OCCC[Si](Cl)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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